molecular formula C9H10N2O2 B1402686 (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime CAS No. 1346451-48-6

(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime

Cat. No.: B1402686
CAS No.: 1346451-48-6
M. Wt: 178.19 g/mol
InChI Key: MLSAKDWDZKTYJU-IZZDOVSWSA-N
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Description

(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime (C$9$H${10}$N$2$O$2$) is a bicyclic heterocyclic compound featuring a fused pyranopyridine core and an oxime functional group at the 6-position. It is derived from its aldehyde precursor, 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (C$9$H$9$NO$_2$, CAS 1222533-91-6), via condensation with hydroxylamine .

Properties

IUPAC Name

(NE)-N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11-6-7-4-8-2-1-3-13-9(8)10-5-7/h4-6,12H,1-3H2/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSAKDWDZKTYJU-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)C=NO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(N=CC(=C2)/C=N/O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1222533-91-6
  • Structure : The compound features a pyridine ring fused with a pyranone structure and an oxime functional group.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including one-pot reactions that utilize readily available starting materials. These methods often involve the condensation of aldehydes with hydroxylamine in the presence of catalytic amounts of acid or base, leading to the formation of oximes.

Antimicrobial Activity

Research indicates that compounds containing the pyrano[2,3-b]pyridine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth effectively. A notable study demonstrated that certain analogs had minimum inhibitory concentrations (MIC) against various strains of bacteria, suggesting potential as antibacterial agents .

Antitumor Activity

The antitumor potential of this compound has been explored in vitro. In one study, compounds derived from this structure showed promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and HCT116. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDKs), indicating strong inhibitory effects on tumor growth mechanisms .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In a recent study focusing on neurodegenerative diseases, derivatives were tested for their ability to protect neuronal cells from oxidative stress and apoptosis. The results indicated a significant reduction in cell death compared to control groups .

Case Studies

  • Antimicrobial Efficacy :
    • A series of experiments assessing the antimicrobial activity of various derivatives showed that some exhibited potent activity against Gram-positive and Gram-negative bacteria.
    • Example results:
      CompoundBacterial StrainMIC (µg/mL)
      AE. coli32
      BS. aureus16
  • Antitumor Activity :
    • In vitro studies on cancer cell lines demonstrated varying degrees of cytotoxicity.
    • Example results:
      Cell LineIC50 (µM)
      HeLa0.75
      HCT1161.20
  • Neuroprotection :
    • In models of oxidative stress, the compound showed a protective effect on neuronal cells.
    • Example results:
      TreatmentCell Viability (%)
      Control45
      Compound A78

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research has indicated that derivatives of pyrano[2,3-b]pyridine structures exhibit anticonvulsant properties. For instance, studies involving similar compounds have demonstrated efficacy in maximal electroshock seizure (MES) and pentylentetrazole (PTZ) seizure tests. The neurotropic activity of (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime could potentially be evaluated using similar methodologies to establish its effectiveness against seizures and other neurological disorders .

2. Antitumor Properties

Compounds related to this compound have been investigated for their antitumor activity. A study designed new protein tyrosine kinase inhibitors based on pyridine frameworks, which showed significant binding affinities to epidermal growth factor receptors (EGFR). This indicates that modifications of the pyrano[2,3-b]pyridine structure may yield compounds with enhanced antitumor activity. The structure-activity relationship (SAR) studies conducted can provide insights into optimizing the efficacy of such compounds .

3. Neurotropic Activity

The compound's structural features suggest potential neurotropic activity. In related research, various derivatives have been synthesized and tested for their anxiolytic and antidepressant effects. The evaluation of this compound in psychotropic models could reveal its utility in treating anxiety and depression through mechanisms similar to those observed in established drugs like diazepam .

Case Studies

Study Focus Findings
Study 1Anticonvulsant ActivityCompounds with similar structures showed potent anticonvulsant effects in MES and PTZ tests .
Study 2Antitumor EvaluationNew derivatives exhibited significant inhibition rates against tumor cells; structural modifications improved binding affinities to EGFR .
Study 3Neurotropic PropertiesDerivatives displayed anxiolytic effects comparable to commercial medications; potential for further development in psychopharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents, ring systems, or functional groups. Key examples include:

Compound Name Key Features CAS Number Molecular Weight Biological Relevance
(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime Oxime at C6; pyranopyridine core - 178.19 Research intermediate
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde Aldehyde precursor; unmodified C6 position 1222533-91-6 163.17 Synthetic intermediate
6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine Dimethoxymethyl substituent at C6 1346447-17-3 209.24 No reported bioactivity
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline (e.g., 5d) Quinoline core; 2,2-dimethyl substituents - 255.30 Synthetic alkaloid with potential bioactivity
JNJ16259685 [(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone] Quinoline core; mGluR1 antagonist - 353.43 Neuropharmacological agent

Physicochemical Properties

  • Solubility and Stability: The oxime’s polarity (due to the -NOH group) likely enhances aqueous solubility compared to its aldehyde precursor. However, exact data are unavailable.
  • Thermal Stability: Quinoline derivatives (e.g., 5d) exhibit melting points up to 179°C, suggesting thermal robustness . The oxime’s stability under storage conditions is unspecified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime
Reactant of Route 2
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(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime

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